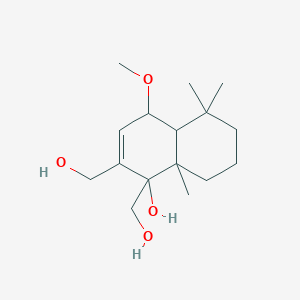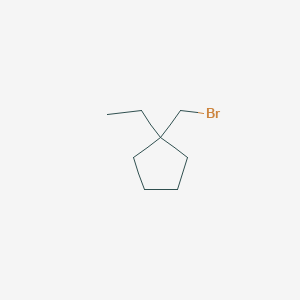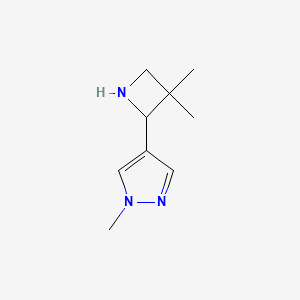
Alpha-Helical CRF (9-41) trifluoroacetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is a synthetic peptide antagonist of corticotropin-releasing factor (CRF). This compound is known for its ability to inhibit CRF-induced adrenocorticotropic hormone (ACTH) release from isolated rat anterior pituitary cells . It is widely used in scientific research, particularly in the fields of endocrinology, neuroscience, and behavioral studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is DLTFHLLREMLEMAKAEQQEAALNRLLLEEA-NH2 .
Industrial Production Methods
In industrial settings, the synthesis of Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt follows similar principles as laboratory-scale SPPS but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA (trifluoroacetic acid). The peptide is assembled on a solid resin, and each amino acid addition is followed by a deprotection step to remove the protecting group .
Major Products Formed
The major product formed is the Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt itself. The final product is obtained after cleavage from the resin and purification .
Wissenschaftliche Forschungsanwendungen
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is extensively used in scientific research due to its role as a CRF antagonist. Some of its key applications include:
Endocrinology: Studying the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and its impact on stress responses.
Neuroscience: Investigating the role of CRF in anxiety, depression, and addiction.
Behavioral Studies: Examining the effects of CRF antagonism on behavior, particularly in models of stress and anxiety.
Pharmacology: Developing potential therapeutic agents targeting CRF receptors for the treatment of stress-related disorders.
Wirkmechanismus
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt exerts its effects by competitively binding to CRF receptors, thereby inhibiting the action of endogenous CRF. This results in the suppression of CRF-induced ACTH release from the anterior pituitary . The compound acts as a competitive antagonist at CRF2 receptors with a KB of approximately 100 nM and as a partial agonist at CRF1 receptors with an EC50 of 140 nM .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt include:
- Antisauvagine-30 TFA
- Cortagine
- Urocortin
- Sauvagine TFA
- Urocortin III
Uniqueness
Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is unique due to its specific peptide sequence and its dual role as a CRF2 receptor antagonist and a partial agonist at CRF1 receptors. This dual activity allows it to modulate CRF signaling pathways in a distinct manner compared to other CRF antagonists .
Eigenschaften
IUPAC Name |
methyl 2-[[3-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]-3-(2-iodophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25IN2O6/c1-30-21(28)19(11-16-9-5-6-10-18(16)23)25-20(27)12-17(26)13-24-22(29)31-14-15-7-3-2-4-8-15/h2-10,17,19,26H,11-14H2,1H3,(H,24,29)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUCLNZKQMUVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1I)NC(=O)CC(CNC(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25IN2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
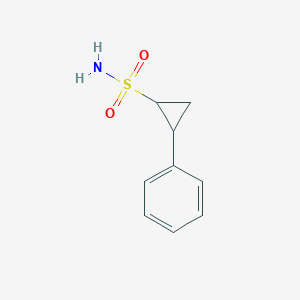
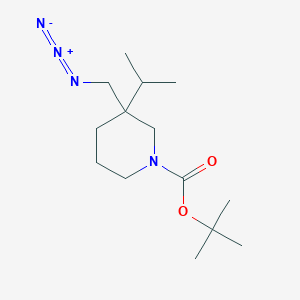

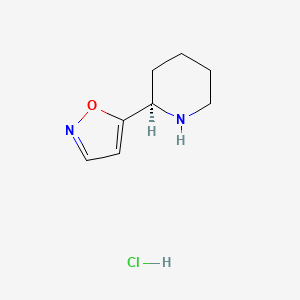
![1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans](/img/structure/B12312134.png)
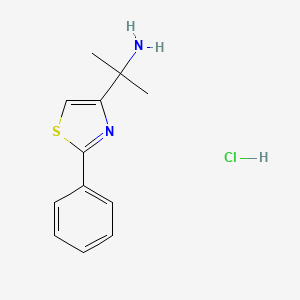
![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B12312148.png)
![2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12312160.png)
